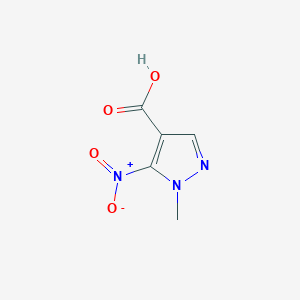

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSBYMROSSRRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297014 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18213-77-9 | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18213-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 113107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18213-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

In the landscape of pharmaceutical research and fine chemical synthesis, the pyrazole nucleus is a cornerstone scaffold, present in numerous FDA-approved drugs.[1] The specific functionalization of this ring system dictates its biological activity, pharmacokinetic properties, and safety profile. This compound is a highly functionalized derivative, presenting a unique combination of an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a versatile carboxylic acid handle. Its potential as a synthetic intermediate or a pharmacologically active agent is entirely dependent on the precise arrangement of these substituents.

The Strategic Workflow: A Convergence of Analytical Evidence

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

The foundational step in any structure elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to reveal the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, making this a highly sensitive and appropriate choice. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak.

-

Mass Analyzer: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the mass spectrum.

-

Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the most probable elemental composition.

Expected Data and Interpretation

The molecular formula of this compound is C₅H₅N₃O₄. The expected HRMS data provides the first critical piece of evidence.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₅N₃O₄ | Based on the proposed structure. |

| Calculated Exact Mass | 171.0280 g/mol | Monoisotopic mass of the neutral molecule. |

| Ionization Mode | ESI Negative | Ideal for acidic protons on the carboxylic acid. |

| Observed Ion | [M-H]⁻ | Deprotonated molecular ion. |

| Expected m/z | 170.0207 | Accurate mass of the [C₅H₄N₃O₄]⁻ ion. |

Tandem MS (MS/MS) experiments can further support the structure by inducing fragmentation. The fragmentation of the [M-H]⁻ ion would be expected to show characteristic losses, such as the loss of CO₂ (44 Da), which is a classic fragmentation pathway for deprotonated carboxylic acids.

FTIR Spectroscopy: A Rapid Scan for Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the molecular formula. The vibrational frequencies of chemical bonds serve as a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

Expected Data and Interpretation

The IR spectrum provides clear, confirmatory evidence for the nitro and carboxylic acid functionalities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad and strong, due to extensive hydrogen bonding.[2][3] |

| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong and sharp.[2][3] |

| ~1550 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong and characteristic.[4] |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong and characteristic.[4] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (Pyrazole) | Weak to medium. |

The presence of the exceptionally broad O-H stretch and the two distinct, strong nitro group absorptions are hallmark features that strongly validate the proposed structure.[4][5]

NMR Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, number, and connectivity of atoms.[6]

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual water peak does not interfere with key signals. The acidic proton of the carboxylic acid is also readily observable in this solvent.

-

Data Acquisition: Acquire a series of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher):

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard proton-decoupled carbon spectrum.

-

2D HSQC: To correlate directly bonded protons and carbons.

-

2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the substitution pattern.

-

¹H NMR: The Proton Inventory

The ¹H NMR spectrum is expected to be simple, showing three distinct signals, each a singlet due to the absence of adjacent protons for coupling.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 12 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the carboxyl group.[2][3] This peak will disappear upon addition of a drop of D₂O. |

| ~8.5 - 9.0 | Singlet | 1H | H-3 (Pyrazole) | This lone proton on the pyrazole ring is in an electron-poor environment, shifted downfield by the adjacent N-atom and the influence of the nitro and carboxyl groups. |

| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group is attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to a typical alkyl methyl group. |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all five unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (-COOH) | Carbonyl carbons of carboxylic acids are characteristically found in this downfield region.[3] |

| ~145 - 155 | C-5 | This carbon is directly attached to the highly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~135 - 145 | C-3 | The pyrazole carbon bearing a proton. |

| ~115 - 125 | C-4 | The pyrazole carbon bearing the carboxylic acid group. |

| ~38 - 42 | N-CH₃ | The N-methyl carbon, typically found in this region. |

2D NMR: The Definitive Proof of Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments, particularly HMBC, assemble them into the final picture. The HMBC spectrum reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for placing the substituents correctly on the pyrazole ring.

Caption: Key HMBC correlations confirming the structure.

Key HMBC Correlations and Their Significance:

-

Correlation 1 (Red Arrow): A clear correlation is expected between the N-CH₃ protons (~4.2 ppm) and the C-5 carbon (~150 ppm). This is a 3-bond correlation (H-C-N-C) and is the single most important piece of evidence . It unequivocally proves that the methyl group is on the N-1 position and the nitro group is on the adjacent C-5 position.

-

Correlation 2 (Blue Arrows): The pyrazole ring proton H-3 (~8.7 ppm) should show correlations to both C-4 (~120 ppm) and C-5 (~150 ppm). These 2-bond and 3-bond correlations confirm the location of the sole ring proton and its relationship to the carbon atoms bearing the other substituents.

Conclusion: A Unified and Self-Validating Structural Assignment

The structure of this compound is confidently assigned through the systematic and synergistic application of multiple analytical techniques.

-

HRMS establishes the correct molecular formula: C₅H₅N₃O₄.

-

FTIR provides rapid and unambiguous confirmation of the essential carboxylic acid and nitro functional groups.

-

1D NMR (¹H and ¹³C) delivers a complete inventory of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR (HMBC) serves as the ultimate arbiter, locking in the precise connectivity and substitution pattern through long-range correlations, most notably the link between the N-methyl protons and the nitro-substituted C-5 carbon.

References

-

El-Sayed, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Available at: [Link]

-

Wang, L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1193. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Dalinger, I. L., et al. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1152. Available at: [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 263-270.

-

NPTEL-NOC IITM. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4991. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Aribam, P., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 10985–11003. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: [Link]

- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267.

- Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9).

-

Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

-

Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(6), 1013-1033. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

-

ResearchGate. (n.d.). Nitropyrazoles (review). Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

-

Journal of Chemical Education. (n.d.). Browse by Subject. ACS Publications. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchps.com [jchps.com]

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 18213-77-9), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a representative synthetic pathway, discusses its potential applications as a chemical intermediate by examining its structural analogs, and provides essential safety and handling protocols. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the compound's characteristics and utility.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and versatile applications.[1][2][3] The pyrazole nucleus is a key pharmacophore found in numerous commercially successful drugs, including anti-inflammatory agents like celecoxib and PDE5 inhibitors for erectile dysfunction.[4][5] The introduction of substituents, such as a nitro group (-NO₂) and a carboxylic acid (-COOH), onto the pyrazole ring dramatically influences the molecule's electronic properties, reactivity, and biological potential. This compound is one such derivative, valued as a potential building block in the synthesis of more complex, biologically active molecules. This guide serves to consolidate the known information about this specific compound and its chemical family.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Methyl-5-nitropyrazole-4-carboxylic acid | N/A |

| CAS Number | 18213-77-9 | N/A |

| Molecular Formula | C₅H₅N₃O₄ | N/A |

| Molecular Weight | 171.11 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically available at ≥98% | N/A |

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established principles of heterocyclic chemistry and known reactions for this class of compounds.[6][7] The most logical approach involves the regioselective nitration of a suitable precursor.

Representative Synthetic Pathway

The synthesis logically begins with the commercially available 1-Methyl-1H-pyrazole-4-carboxylic acid. The key transformation is the introduction of a nitro group at the C5 position of the pyrazole ring. Electrophilic substitution reactions on a pyrazole ring, particularly nitration, preferentially occur at the C4 position if it is unsubstituted. However, since the C4 position is blocked by the carboxylic acid group, the nitration is directed to the C5 position. The N-methyl group is an activating group, further facilitating this electrophilic substitution.

The causality for this pathway is sound: starting with a pre-functionalized pyrazole core simplifies the synthesis, and standard nitrating conditions are well-established for achieving such transformations.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on standard laboratory procedures for nitration of aromatic heterocyclic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10 °C. Stir until all the starting material is dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution of the pyrazole carboxylic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice of a mixed acid system (HNO₃/H₂SO₄) is critical as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the solid product. The crude product is then collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to pH paper.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Applications in Research and Development

While direct applications of this compound are not widely published, its structural motifs are present in molecules with significant pharmacological and biological activity. Therefore, its primary value lies in its role as a versatile chemical intermediate.

Intermediate for Pharmaceutical Synthesis

The most compelling application for this class of compounds is as a precursor for pharmacologically active agents. A close structural analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , is a well-documented key intermediate in the commercial synthesis of Sildenafil , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[5]

The synthetic utility of these molecules stems from the reactivity of the nitro and carboxylic acid groups. The nitro group can be readily reduced to an amine, which can then be used in various coupling reactions to build more complex structures. The carboxylic acid can be converted to an amide, ester, or other functional groups.

Precursor for Agrochemicals

Derivatives of pyrazole carboxylic acid are also prominent in the agrochemical industry. A range of fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This highlights the potential for this compound to serve as a building block for novel fungicides and other agrochemicals.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to safety must be adopted, drawing on data from structurally similar compounds, such as 1-Methyl-1H-pyrazole-4-carboxylic acid (the non-nitrated parent) and other nitrated pyrazoles.[8][9][10]

Hazard Identification

Based on its functional groups, the compound is expected to possess the following hazards:

-

Skin Irritation (Category 2): The carboxylic acid moiety suggests it may cause skin irritation upon contact.[9][11]

-

Serious Eye Irritation (Category 2/2A): Likely to cause serious eye irritation.[9][11]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8]

-

Hazards of Nitro Compounds: Aromatic nitro compounds should be handled with care as they can be toxic and may have other associated hazards.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound (CAS: 18213-77-9) is a valuable heterocyclic building block for synthetic chemistry. While its direct applications are still emerging, its structural relationship to key intermediates in the pharmaceutical and agrochemical industries underscores its potential. Its synthesis is achievable through standard nitration procedures, and its functional groups offer versatile handles for further chemical modification. Researchers and scientists working with this compound should adhere to strict safety protocols based on the known hazards of its structural class. This guide provides the foundational knowledge required to safely handle, utilize, and explore the synthetic potential of this compound.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). [Link]

-

Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109(17). [Link]

-

Ghaffari, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

AFG Bioscience LLC. (n.d.). 3-Nitro-1H-pyrazole - Safety Data Sheet. [Link]

-

ResearchGate. (2025). Review on synthesis of nitropyrazoles. [Link]

-

Hanneng Cailiao. (n.d.). Review on Synthesis of Nitropyrazoles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. energetic-materials.org.cn [energetic-materials.org.cn]

- 8. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Biological Activities of Nitropyrazole Derivatives: A Technical Guide for Researchers

Introduction: The Growing Significance of Nitropyrazoles in Drug Discovery

Nitropyrazole derivatives, a unique class of nitrogen-containing heterocyclic compounds, have emerged as a focal point in medicinal chemistry and drug discovery. The incorporation of a nitro group onto the pyrazole scaffold significantly modulates the molecule's electronic properties, leading to a diverse array of biological activities.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of nitropyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The narrative will delve into the causal relationships behind experimental designs and the structural features that govern the therapeutic potential of these versatile compounds.[3][4]

I. Synthetic Strategies and Structural Diversity

The biological efficacy of nitropyrazole derivatives is intrinsically linked to their structural architecture. A variety of synthetic methodologies have been developed to access a wide range of substituted nitropyrazoles, allowing for the fine-tuning of their pharmacological profiles.[5]

A common synthetic route involves the direct nitration of a pyrazole ring using nitrating agents like nitric acid in the presence of a strong acid catalyst.[5] The regioselectivity of this reaction is influenced by the existing substituents on the pyrazole core. Another key strategy is the cyclization of precursors already containing a nitro group. For instance, the reaction of α,β-unsaturated ketones with hydrazines can yield pyrazoline intermediates, which can be subsequently oxidized to pyrazoles.[6]

The ability to introduce a variety of substituents at different positions of the pyrazole ring is crucial for optimizing biological activity.[7] Functionalization at the N1 position, for example, can significantly impact the compound's pharmacokinetic properties.

II. A Spectrum of Biological Activities

The unique electronic nature of the nitropyrazole scaffold confers upon it a broad spectrum of biological activities, making it a privileged structure in drug design.

A. Antimicrobial and Antifungal Activity

Nitropyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[8][9] The nitro group is often a key pharmacophore, contributing to the compound's mechanism of action, which can involve the generation of reactive nitrogen species that are toxic to microbial cells.

One study reported the synthesis of a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes and their derivatives, which exhibited pronounced effects against strains of Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[8] The structure-activity relationship (SAR) studies in this series highlighted the importance of the nitrophenyl and furan moieties in conjunction with the pyrazole core for potent antimicrobial activity.[8]

Table 1: In Vitro Antimicrobial Activity of Selected Nitropyrazole Derivatives

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| NPZ-1 | Staphylococcus aureus ATCC 25923 | 62.5 | [10] |

| Escherichia coli ATCC 25922 | 125 | [10] | |

| Candida albicans ATCC 885-653 | 2.9 | [10] | |

| NPZ-2 | Staphylococcus aureus | 3.12 | [11] |

| Escherichia coli | 6.25 | [11] | |

| Aspergillus niger | 1.0 | [11] |

B. Antiparasitic Activity

Several nitropyrazole derivatives have shown promising activity against various parasites.[12][13][14] For instance, compounds such as 4-nitropyrazole and 1-methyl-4-nitropyrazole have demonstrated activity similar to the reference drug metronidazole against Trichomonas vaginalis and Entamoeba invadens in vitro.[12][13] The mechanism of action is thought to be similar to other nitro-heterocyclic drugs, involving the reductive activation of the nitro group within the parasite to form cytotoxic radicals.[15]

C. Anticancer Activity

The development of novel anticancer agents is a critical area of research, and nitropyrazole derivatives have emerged as a promising class of compounds.[16][17][18] Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in cancer cell proliferation.[19][20]

For example, a study on indole derivatives linked to a pyrazole moiety showed significant in vitro antitumor activity against human cancer cell lines such as HCT116, MCF7, HepG2, and A549.[16] Some of these compounds exhibited potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[16] The cytotoxic effects of some nitropyrazoles have been linked to the production of reactive oxygen and nitrogen species (ROS/RNS).[21]

Table 2: Cytotoxicity of Selected Nitropyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| NPZ-33 | HCT116 | < 23.7 | [16] |

| MCF7 | < 23.7 | [16] | |

| HepG2 | < 23.7 | [16] | |

| A549 | < 23.7 | [16] | |

| NPZ-43 | MCF7 | 0.25 | [16] |

D. Herbicidal Activity

Nitropyrazole derivatives have also found applications in agriculture as herbicides.[22][23][24] Certain 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have shown good herbicidal activity against various annual lowland weeds with excellent crop safety.[23] The introduction of an aryloxy group at the 3-position of the pyrazole ring, activated by an electron-withdrawing group like a nitro group, was found to be crucial for this activity.[23]

III. Mechanism of Action: A Deeper Dive

The biological activities of nitropyrazole derivatives are underpinned by diverse mechanisms of action. A recurring theme is the role of the nitro group as a pro-drug element.

Reductive Activation in Microbes and Parasites

In anaerobic environments, such as those found in certain bacteria and protozoan parasites, the nitro group of nitropyrazoles can be enzymatically reduced by nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals like the nitro anion radical. These reactive species can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

Caption: Reductive activation pathway of nitropyrazoles.

Enzyme Inhibition in Cancer Cells

In the context of cancer, nitropyrazole derivatives can act as inhibitors of key enzymes involved in cell proliferation and survival. As mentioned earlier, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[16] By blocking the activity of these enzymes, nitropyrazoles can arrest the cell cycle and prevent the uncontrolled division of cancer cells.

Caption: Inhibition of CDK by nitropyrazole derivatives.

IV. Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the initial in vitro screening of nitropyrazole derivatives for their biological activities.

A. Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a nitropyrazole derivative against a specific microorganism.

1. Preparation of Materials:

- Test compound (nitropyrazole derivative) dissolved in a suitable solvent (e.g., DMSO).

- Bacterial or fungal strain of interest.

- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Sterile 96-well microtiter plates.

- Positive control (standard antibiotic/antifungal).

- Negative control (broth with solvent).

2. Procedure:

- Prepare a stock solution of the test compound.

- In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

- Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).

- Add the microbial inoculum to each well containing the diluted compound.

- Include positive and negative control wells.

- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

- After incubation, visually inspect the wells for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PrepCompound [label="Prepare Stock Solution\nof Nitropyrazole"];

SerialDilution [label="Perform Serial Dilutions\nin 96-Well Plate"];

PrepInoculum [label="Prepare Microbial Inoculum"];

Inoculate [label="Inoculate Wells"];

Incubate [label="Incubate Plate"];

ReadResults [label="Visually Assess Growth\n(Determine MIC)"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> PrepCompound;

PrepCompound -> SerialDilution;

PrepInoculum -> Inoculate;

SerialDilution -> Inoculate;

Inoculate -> Incubate;

Incubate -> ReadResults;

ReadResults -> End;

}

Caption: Workflow for antimicrobial susceptibility testing.

B. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a nitropyrazole derivative on cancer cell lines.

1. Preparation of Materials:

- Test compound (nitropyrazole derivative) dissolved in a suitable solvent.

- Cancer cell line of interest.

- Complete cell culture medium.

- Sterile 96-well cell culture plates.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

- Solubilization solution (e.g., DMSO or acidified isopropanol).

- Positive control (e.g., doxorubicin).

- Negative control (cells with solvent).

2. Procedure:

- Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

- Remove the medium and add a solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

SeedCells [label="Seed Cancer Cells\nin 96-Well Plate"];

TreatCells [label="Treat Cells with\nNitropyrazole Derivatives"];

Incubate [label="Incubate for 24-72h"];

AddMTT [label="Add MTT Reagent"];

IncubateMTT [label="Incubate for 2-4h"];

Solubilize [label="Solubilize Formazan Crystals"];

ReadAbsorbance [label="Measure Absorbance"];

CalculateIC50 [label="Calculate Cell Viability\nand IC50"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> SeedCells;

SeedCells -> TreatCells;

TreatCells -> Incubate;

Incubate -> AddMTT;

AddMTT -> IncubateMTT;

IncubateMTT -> Solubilize;

Solubilize -> ReadAbsorbance;

ReadAbsorbance -> CalculateIC50;

CalculateIC50 -> End;

}

Caption: Workflow for MTT cytotoxicity assay.

V. Conclusion and Future Perspectives

Nitropyrazole derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their potential in combination therapies. The continued exploration of the chemical space around the nitropyrazole core is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

VI. References

-

Escario, J. A., Igea, A. M., Contreras, M., Martinez-Fernandez, A. R., Claramunt, R., & Lopez, C. (Year). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine & Parasitology, 82(3). [Link]

-

Escario, J. A., et al. (Year). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. PubMed. [Link]

-

New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. ResearchGate. [Link]

-

Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6H)-ones and Derivatives. ResearchGate. [Link]

-

Review: biologically active pyrazole derivatives. Semantic Scholar. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI. [Link]

-

3-Nitropyrazole derivatives. Google Patents.

-

(PDF) Nitropyrazoles (review). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

-

Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

-

Release of Nitric Oxide by N-nitropyrazoles in Rabbit Lacrimal Gland Cell Culture. PubMed. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

Review on Synthesis of Nitropyrazoles. 《含能材料》:火炸药. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Nature. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Synthesis and herbicidal activity of new pyrazole ketone derivatives. Request PDF. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6 H). PubMed. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6H). NIH. [Link]

-

Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. energetic-materials.org.cn [energetic-materials.org.cn]

- 6. ias.ac.in [ias.ac.in]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. srrjournals.com [srrjournals.com]

- 19. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-depth Technical Guide: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the versatile pyrazole scaffold. We will delve into its core molecular identity, including its chemical formula and molecular weight, and situate it within the broader context of medicinal chemistry. This document explores a plausible synthetic pathway, drawing upon established methodologies for related structures, and discusses its potential applications as a building block in drug discovery and development. The significance of the pyrazole nucleus, a "biologically privileged" structure, is highlighted through its presence in numerous FDA-approved therapeutics.[1][2] This guide is intended to serve as a foundational resource for researchers interested in leveraging this and similar molecules for the synthesis of novel bioactive agents.

Core Molecular Identity

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of the methyl, nitro, and carboxylic acid groups on the pyrazole ring dictates its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and Properties

The structural attributes of this molecule are fundamental to its function as a chemical building block. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly influences the electron density of the pyrazole ring, impacting its reactivity in further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | Calculated |

| Molecular Weight | 171.11 g/mol | [3][4] |

| IUPAC Name | This compound | |

| CAS Number | 18213-77-9 | [5] |

| Synonyms | 1-METHYL-5-NITROPYRAZOLE-4-CARBOXYLIC ACID | [5] |

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern drug discovery, recognized for its wide spectrum of biological activities.[2][6] Its ability to participate in hydrogen bonding and other molecular interactions allows pyrazole-containing compounds to bind effectively to a variety of biological targets. This has led to the development of numerous successful drugs across different therapeutic areas, including anti-inflammatory agents like Celecoxib and treatments for erectile dysfunction like Sildenafil, which utilizes a pyrazole derivative as a key synthetic intermediate.[1][7]

Caption: Logical relationship of the pyrazole core to its biological activities and marketed drugs.

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound is not detailed in the provided resources, a plausible synthetic route can be constructed based on established pyrazole chemistry. The general strategy involves the formation of the pyrazole ring, followed by functional group manipulations such as nitration and methylation.

Proposed Synthetic Workflow

A logical synthetic pathway would begin with a suitable pyrazole precursor, which is then subjected to sequential reactions to install the required substituents. The order of these steps is critical to manage the directing effects of the functional groups and achieve the desired isomer. For instance, nitration of the pyrazole ring is a key step, followed by N-methylation to yield the final product.

Caption: A proposed workflow for the synthesis of this compound.

Example Protocol: Reduction of a Related Nitro-Pyrazole

To illustrate a common transformation involving nitro-pyrazole intermediates, the following protocol details the reduction of a nitro group to an amine, a critical step in the synthesis of many active pharmaceutical ingredients, including the commercial route to Sildenafil.[7]

Objective: To reduce the nitro group of a substituted nitro-pyrazole to form the corresponding amino-pyrazole.

Methodology:

-

Reactor Setup: Charge a suitable hydrogenation reactor with the starting nitro-pyrazole compound and a solvent such as ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on charcoal (Pd/C, typically 5-10% w/w) to the mixture. The catalyst is crucial for facilitating the reaction with hydrogen.

-

Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas (H₂). The reaction is typically run under a positive pressure of hydrogen.

-

Reaction Monitoring: The reaction is monitored for the uptake of hydrogen and can be analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the reactor is carefully depressurized and purged again with an inert gas. The reaction mixture is then filtered to remove the palladium catalyst.

-

Isolation: The filtrate, containing the desired amino-pyrazole product, is concentrated under reduced pressure. The resulting product can be used directly in the next synthetic step or purified further if necessary.[7]

Causality: The choice of catalytic hydrogenation is common in industrial settings because it is highly efficient and avoids the use of stoichiometric metal reductants (like tin(II) chloride), which can lead to metallic waste streams.[7] The ethyl acetate solution of the resulting amine is often clean enough to be used directly, improving process efficiency.[7]

Applications in Research and Drug Development

This compound is not an end-product itself but rather a versatile chemical intermediate. Its value lies in its combination of functional groups, which can be independently modified.

-

Carboxylic Acid Handle: The -COOH group is ideal for forming amide bonds. This is a cornerstone of medicinal chemistry, used to link molecular fragments and build complex drug candidates. For example, pyrazole carboxylic acids are used to synthesize amides with antifungal properties.[8]

-

Nitro Group as a Precursor: The nitro group can be readily reduced to an amine (-NH₂), as described in the protocol above. This amine then serves as a nucleophile or a point for further derivatization, enabling the construction of fused ring systems or the attachment of other pharmacophores.

-

Scaffold for Bioactive Molecules: Given the proven track record of the pyrazole core, this compound is an attractive starting point for generating libraries of novel compounds to be screened for various biological activities, including anticancer and anti-inflammatory effects.[2][6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chemical-Specific Hazards:

-

Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

-

Carboxylic Acids: Can be irritating to the skin and eyes.

-

-

Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound represents a molecule of significant potential for the fields of medicinal chemistry and drug development. Its molecular structure, founded on the robust and "biologically privileged" pyrazole scaffold, offers multiple avenues for synthetic elaboration. By understanding its fundamental properties and the chemical logic behind its synthesis and derivatization, researchers can effectively utilize this compound as a key building block in the rational design and discovery of next-generation therapeutics.

References

-

Title: 1H-pyrazole-5-carboxylic acid, 1-methyl-4-nitro- | CAS 92534-69-5 Source: Chemical-Suppliers URL: [Link]

-

Title: 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4 Source: LookChem URL: [Link]

-

Title: 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 Source: PubChem URL: [Link]

-

Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]

-

Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Source: ResearchGate URL: [Link]

-

Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

-

Title: 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central (PMC) URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 18213-77-9 [amp.chemicalbook.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the requisite experimental protocols to obtain and validate these spectral fingerprints, ensuring scientific rigor and reproducibility.

The structural attributes of this compound—namely the pyrazole ring, a nitro group, a carboxylic acid moiety, and a methyl group—each contribute distinct and identifiable signatures to its spectroscopic profile.[2] Understanding these contributions is paramount for unequivocal structural elucidation and purity assessment.

Molecular Structure and Spectroscopic Correlation

The logical starting point for our analysis is the molecule itself. The spatial arrangement of functional groups and the electronic environment of each atom directly influence the spectroscopic output.

Caption: Molecular structure of this compound.

Part 1: Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of spectroscopy and comparative analysis with structurally similar nitropyrazole derivatives found in the literature.[4][5][6]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, we anticipate specific chemical shifts and coupling patterns that reflect its unique electronic landscape.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0-14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield shift, which is characteristic and often solvent-dependent.[7][8] |

| ~8.5-8.8 | Singlet | 1H | Pyrazole C3-H | The sole proton on the pyrazole ring is anticipated to be deshielded due to the anisotropic effects of the adjacent nitro and carboxylic acid groups. |

| ~4.1-4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will likely appear as a singlet in the specified region. |

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[8] |

| ~148-152 | C5-NO₂ | The carbon atom bearing the nitro group is significantly deshielded. |

| ~140-145 | C3-H | The protonated carbon of the pyrazole ring. |

| ~115-120 | C4-COOH | The quaternary carbon attached to the carboxylic acid group. |

| ~38-40 | N-CH₃ | The carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitro groups.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | A very broad and characteristic absorption due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][9][10] |

| ~1710-1730 | Strong | C=O stretch (Carboxylic Acid) | A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid.[7][8] |

| ~1520-1560 | Strong | Asymmetric NO₂ stretch | The asymmetric stretching vibration of the nitro group typically appears as a strong band in this region.[5] |

| ~1340-1380 | Strong | Symmetric NO₂ stretch | The symmetric stretch of the nitro group, also a strong absorption.[5] |

| ~1600 & ~1475 | Medium | C=N and C=C ring stretches | Aromatic and heteroaromatic ring stretching vibrations.[9] |

| ~1200-1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| ~171 | Molecular Ion (M⁺) |

| ~154 | Loss of -OH (M-17) |

| ~126 | Loss of -COOH (M-45) |

| ~125 | Loss of NO₂ (M-46) |

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. For C₅H₅N₃O₄, the expected exact mass would be approximately 171.0280.[11]

Part 2: Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be implemented. This workflow represents a self-validating system, where each step is designed to produce accurate and reproducible results.

Caption: Experimental workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled sequence.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).

-

Integrate the proton signals and determine multiplicities.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder.

-

Press the mixture into a transparent disk using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

-

Data Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup (EI-MS):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Instrument Setup (HRMS):

-

For high-resolution mass spectrometry, use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

-

Infuse the sample solution at a constant flow rate.

-

Acquire the spectrum in either positive or negative ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak in the EI spectrum and analyze the major fragment ions.

-

Determine the accurate mass from the HRMS data and use it to calculate the elemental composition, confirming the molecular formula.

-

References

-

Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem. Available at: [Link]

-

(PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem. Available at: [Link]

-

(PDF) Nitropyrazoles. ResearchGate. Available at: [Link]

-

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

1-methyl-pyrazole-4-carboxylic acid. Wikidata. Available at: [Link]

-

Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem. Available at: [Link]

-

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. BMRB. Available at: [Link]

-

1-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChemLite. Available at: [Link]

-

methyl 4-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 1276704. PubChem. Available at: [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. CAS Common Chemistry. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Available at: [Link]

-

5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. acrhem.org [acrhem.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - 1-methyl-4-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4) [pubchemlite.lcsb.uni.lu]

The Solubility Profile of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. While specific experimental solubility data for this compound is not extensively available in surveyed literature, this document synthesizes fundamental chemical principles, data from structurally related analogs, and established analytical methodologies to offer a robust predictive framework for researchers, scientists, and drug development professionals. We will explore the key molecular features influencing solubility, predict its behavior in a range of common solvents, and provide a detailed experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3][4] The incorporation of a nitro group and a carboxylic acid moiety introduces unique electronic and functional characteristics that can significantly modulate the molecule's physicochemical properties, including its solubility.[5][6] Understanding and quantifying the solubility of this compound is a critical prerequisite for its successful application in drug formulation, reaction chemistry, and materials engineering.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and the overall molecular structure.

-

The Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like nitrogen).[2][3] In the target molecule, the N1 position is methylated, removing the hydrogen bond donating capability at that position.

-

The Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, particularly in basic media. The acidic proton can be abstracted to form a highly polar carboxylate anion, which readily interacts with polar solvents like water.[7][8]

-

The Nitro Group (-NO2): The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic distribution of the pyrazole ring.[5][9] This can influence the acidity of the carboxylic acid and the overall polarity of the molecule. The nitro group itself can act as a hydrogen bond acceptor.

-

The Methyl Group (-CH3): The methyl group at the N1 position adds a small degree of lipophilicity to the molecule.

The combination of a polar carboxylic acid, a polar nitro group, and a moderately polar pyrazole ring suggests that the molecule will exhibit a degree of solubility in polar solvents. However, the overall solubility will be a balance between these polar interactions and the non-polar hydrocarbon portions of the molecule.

Predicted Solubility in Different Solvent Classes

Based on general principles of "like dissolves like" and the behavior of similar compounds, we can predict the solubility of this compound in various solvents.

Aqueous Solubility

-

Neutral Water: The presence of the carboxylic acid group suggests some solubility in neutral water. However, the overall molecule is relatively large, which may limit its solubility. Small, polar organic compounds like carboxylic acids are generally soluble in water.[8]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): The compound is expected to be highly soluble in aqueous basic solutions. The carboxylic acid will be deprotonated to form the sodium salt, which is ionic and therefore much more polar and water-soluble.[7][10] The reaction with sodium bicarbonate, a weak base, to produce CO2 bubbles would be a strong indicator of a carboxylic acid.[8][10]

-

Aqueous Acid (e.g., 5% HCl): The compound is expected to be largely insoluble in acidic solutions. The basicity of the pyrazole nitrogen is significantly reduced by the electron-withdrawing nitro group, making protonation unlikely.[3]

Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective solvents for this compound. For a related compound, 1-methyl-4-nitropyrazole, solubility was observed to decrease with an increasing number of carbon atoms in the alcohol solvent.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are also expected to be good solvents. Acetone, in particular, was found to be a very effective solvent for 1-methyl-4-nitropyrazole, with solubility increasing rapidly with temperature.[5][11]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The compound is expected to have very low solubility in non-polar solvents due to the presence of the highly polar carboxylic acid and nitro groups.

The following table summarizes the predicted solubility profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low to Moderate | Presence of polar functional groups, but limited by overall molecular size. |

| 5% Sodium Hydroxide | High | Formation of a highly polar and water-soluble carboxylate salt. | |

| 5% Sodium Bicarbonate | High | Acid-base reaction with the carboxylic acid to form a soluble salt. | |

| 5% Hydrochloric Acid | Low | The molecule is not sufficiently basic to be protonated. | |

| Polar Protic | Methanol, Ethanol | Moderate to High | Good hydrogen bonding potential. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Strong dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low | Mismatch in polarity between solute and solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-